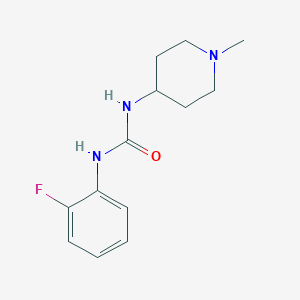
1-(2-Fluorophenyl)-3-(1-methylpiperidin-4-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorophenyl)-3-(1-methylpiperidin-4-yl)urea is a synthetic organic compound characterized by the presence of a fluorophenyl group and a methylpiperidinyl group linked through a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(1-methylpiperidin-4-yl)urea typically involves the reaction of 2-fluoroaniline with 1-methylpiperidine in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions: 1-(2-Fluorophenyl)-3-(1-methylpiperidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-(2-Fluorophenyl)-3-(1-methylpiperidin-4-yl)urea has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Fluorophenyl)-3-(1-methylpiperidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity, while the methylpiperidinyl group contributes to its overall stability and bioavailability. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
相似化合物的比较
- 1-(2-Chlorophenyl)-3-(1-methylpiperidin-4-yl)urea
- 1-(2-Bromophenyl)-3-(1-methylpiperidin-4-yl)urea
- 1-(2-Methylphenyl)-3-(1-methylpiperidin-4-yl)urea
Uniqueness: 1-(2-Fluorophenyl)-3-(1-methylpiperidin-4-yl)urea stands out due to the presence of the fluorine atom, which imparts unique electronic properties and enhances the compound’s reactivity and binding affinity. This makes it a valuable candidate for various applications, particularly in medicinal chemistry.
属性
IUPAC Name |
1-(2-fluorophenyl)-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-17-8-6-10(7-9-17)15-13(18)16-12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVDTGOLKZNXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2,4-DIETHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5265780.png)

![1-(3,4-dimethoxyphenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5265798.png)
![4-{3-[(E)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5265811.png)
![2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5265816.png)
![4-[(4E)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide](/img/structure/B5265831.png)
![N-({1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}methyl)-3-methylbut-2-enamide](/img/structure/B5265841.png)
![4-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5265848.png)
![N-[(2-phenoxypyridin-3-yl)methyl]quinoxaline-5-carboxamide](/img/structure/B5265856.png)
![4-(1H-benzimidazol-1-yl)-1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5265870.png)
![methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate](/img/structure/B5265877.png)
![7-tert-butyl-2,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5265884.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(1H-pyrrol-2-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5265891.png)
![3-sec-butyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5265892.png)
